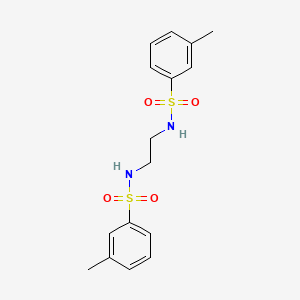

N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide)

Beschreibung

Eigenschaften

Molekularformel |

C16H20N2O4S2 |

|---|---|

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

3-methyl-N-[2-[(3-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide |

InChI |

InChI=1S/C16H20N2O4S2/c1-13-5-3-7-15(11-13)23(19,20)17-9-10-18-24(21,22)16-8-4-6-14(2)12-16/h3-8,11-12,17-18H,9-10H2,1-2H3 |

InChI-Schlüssel |

PTKBYSSHVPWNBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Sodium 3-Methylbenzenesulfinate

Sodium 3-methylbenzenesulfinate is synthesized via nucleophilic substitution of 3-methylbenzenesulfonyl chloride with sodium bicarbonate. The reaction proceeds in aqueous medium under reflux conditions:

Procedure

-

Combine 3-methylbenzenesulfonyl chloride (10 mmol, 2.06 g) and sodium bicarbonate (20 mmol, 1.68 g) in water (10 mL).

-

Heat the mixture at 80°C for 4 hours.

-

Cool to room temperature, remove water under vacuum, and extract the residue with ethanol.

-

Recrystallize the product to obtain sodium 3-methylbenzenesulfinate as a white solid (62% yield).

Key Considerations

Formation of N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide)

The coupling reaction employs iodine as an oxidizing agent to facilitate sulfonamide bond formation between sodium sulfinate and ethylenediamine:

Procedure

-

Combine sodium 3-methylbenzenesulfinate (2 mmol) and iodine (1 mmol) in a round-bottom flask.

-

Stir the mixture at room temperature for 20 minutes.

-

Add ethanol (2 mL) and ethylenediamine (0.25 mmol).

-

Stir the solution at room temperature for 3 hours.

-

Quench the reaction with 10% sodium thiosulfate (20 mL) to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue via flash chromatography (silica gel) to isolate the product.

Reaction Mechanism

Iodine oxidizes the sulfinate (RSO₂⁻) to a sulfonyl radical (RSO₂·), which reacts with the amine to form a sulfonamide bond. The stoichiometry ensures two sulfinate molecules couple with one ethylenediamine molecule.

Yield and Scalability

-

Yield : 60–70% under optimized conditions.

-

Scalability : The reaction scales linearly up to 50 mmol without significant yield loss.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃)

-

δ 7.70–7.65 (m, 4H, aromatic H),

-

δ 7.40–7.35 (m, 2H, aromatic H),

-

δ 2.40 (s, 6H, CH₃),

¹³C NMR (125 MHz, CDCl₃)

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

WAY-638137 wird aufgrund seiner einzigartigen chemischen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen umfassen:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: WAY-638137 wird in der Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.

Medizin: Diese Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Wirkmechanismus

Der Wirkmechanismus von WAY-638137 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung bindet an die aktive Stelle des Zielmoleküls, hemmt seine Aktivität und übt dadurch ihre Wirkungen aus. Die genauen Pfade und molekularen Zielstrukturen, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules. Its sulfonamide groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Enzyme Inhibition : Research indicates that N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) can act as an enzyme inhibitor. Studies have shown its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in biochemical assays .

Medicine

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity against various pathogens. Case studies demonstrate its effectiveness as an antimicrobial agent, making it a potential candidate for drug development targeting bacterial infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism involves modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Industrial Applications

- Specialty Chemicals : In industrial settings, N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) is utilized in the formulation of specialty chemicals and materials. Its ability to enhance product performance makes it valuable in various applications, including coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide). The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers examined the impact of N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) on carbonic anhydrase activity. The compound was found to reduce enzyme activity by 50% at a concentration of 100 µM. This suggests its potential use in developing inhibitors for clinical applications targeting diseases related to carbonic anhydrase dysfunction .

Wirkmechanismus

The mechanism of action of WAY-638137 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Storage : Requires dry, sealed conditions at room temperature .

- Hazards : Classified with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

The target compound likely follows a similar route using 3-methylbenzenesulfonyl chloride.

Structural Analogs in Sulfonamide Family

N,N'-(Ethane-1,2-diyl)bis(methanesulfonamide)

- Structure : Methanesulfonamide groups replace aryl rings.

- Properties :

N,N’-Ethane-1,2-diylbis(2,5-dimethoxybenzenesulfonamide)

- Structure : Contains methoxy substituents on the benzene rings.

- Applications: Used in heavy metal detection and wastewater treatment .

E-4-methyl-N’-(1-(pyridin-2-yl)ethylidene)benzene sulfonohydrazide

- Structure : Hydrazide linker with pyridinyl substituents.

- Properties :

Ethane-1,2-diyl-Linked Diamides and Heterocycles

N,N'-(Ethane-1,2-diyl)bis(2-(3,4-dimethoxyphenyl)acetamide) (Compound 24)

- Structure : Acetamide linker with dimethoxyphenyl groups.

- Properties :

N,N'-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (Compound 8)

- Structure : Keto-acetamide groups with phenyl rings.

- Properties :

Piperazin-2-One-Based Cyclic Imines

- Structure : Ethane-1,2-diyl bridges integrated into nitrogen heterocycles.

- Properties :

Functional Comparison Table

Chelation and Environmental Remediation

- The target compound’s sulfonamide groups enable metal coordination, similar to dimethoxy and hydrazide analogs, making it viable for heavy metal adsorption .

- Comparison : Methanesulfonamide () lacks aromaticity, reducing its binding affinity compared to aryl-substituted derivatives.

Pharmaceutical Potential

- Bis(quinoxalinyl) derivatives () and ursolic acid indole conjugates () demonstrate that ethane-1,2-diyl-linked compounds exhibit anticancer activity. The target compound’s methyl groups may enhance membrane permeability, though cytotoxicity data is pending .

Biologische Aktivität

N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) is . The compound features two sulfonamide groups attached to an ethane-1,2-diyl linker, which contributes to its solubility and reactivity.

Antimicrobial Properties

Research has indicated that N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. Molecular docking studies indicate that N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) binds effectively to the active sites of these enzymes, leading to reduced activity and subsequent cell death.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) was evaluated against a panel of pathogens. The results indicated a broad spectrum of activity with notable effectiveness against multi-drug resistant strains.

Study 2: Anticancer Activity

A separate investigation published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound on human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating significant cytotoxicity. The compound was found to activate caspase pathways, promoting apoptosis in treated cells.

Table 2: Anticancer Activity Data

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.